molecular formula C16H18N2O2 B3174476 N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide CAS No. 953753-87-2

N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide

Cat. No.: B3174476
CAS No.: 953753-87-2
M. Wt: 270.33 g/mol
InChI Key: GAJONEFHSCMWKE-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide is a useful research compound. Its molecular formula is C16H18N2O2 and its molecular weight is 270.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemoselective Acetylation and Antimalarial Drugs

N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide is an intermediate in the natural synthesis of antimalarial drugs. The chemoselective monoacetylation of its amino group plays a crucial role in drug synthesis. Vinyl acetate is identified as an effective acyl donor for this process due to its irreversible reaction and kinetic control, optimizing the synthesis of antimalarial compounds (Magadum & Yadav, 2018).

Bioactive Nitrosylated and Nitrated Derivatives

Bioactive derivatives of this compound, such as nitrosylated and nitrated compounds, have been studied. These derivatives have shown significant bioactivity and impact on gene expression profiles in plants like Arabidopsis thaliana, indicating potential applications in agriculture and environmental studies (Girel et al., 2022).

Hydrogen Bond Studies

Studies on hydrogen bonding in substituted this compound derivatives have provided insights into their molecular structure and electronic behavior. This research is crucial for understanding the compound's properties and potential applications in various fields, including materials science (Romero & Margarita, 2008).

Crystal Structure and Optical Properties

The crystal structure and optical properties of derivatives of this compound have been analyzed, providing valuable information for the development of new materials with specific optical characteristics. This research could lead to applications in photonics and materials engineering (Wannalerse et al., 2022).

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-7-8-13(17)9-14(11)18-16(19)10-20-15-6-4-3-5-12(15)2/h3-9H,10,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJONEFHSCMWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)COC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.